molecular formula C9H9BrOS B14046666 1-(5-Bromo-2-mercaptophenyl)propan-1-one

1-(5-Bromo-2-mercaptophenyl)propan-1-one

Cat. No.: B14046666
M. Wt: 245.14 g/mol
InChI Key: KSMPKWFUZISZLL-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-mercaptophenyl)propan-1-one typically involves the bromination of 2-mercaptophenylpropan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-mercaptophenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and mercapto group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-mercaptophenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and mercapto groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-(5-bromo-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9BrOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3

InChI Key

KSMPKWFUZISZLL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)S

Origin of Product

United States

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